Adenostemmoic acid E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

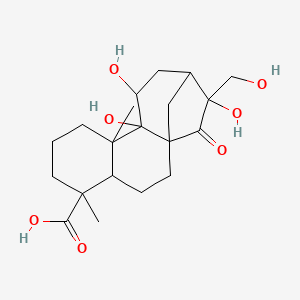

Adenostemmoic acid E is a natural product with the molecular formula C20H30O7. It is a diterpenoid compound found in plants of the Adenostemma genus, which are known for their medicinal properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenostemmoic acid E typically involves the extraction from natural sources, particularly from plants of the Adenostemma genus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods

advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Adenostemmoic acid E undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may have different biological activities and properties .

Scientific Research Applications

Anti-inflammatory Applications

Adenostemmoic acid E exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Recent studies have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process.

- Study Findings : In a study evaluating the anti-inflammatory effects of Adenostemma lavenia extracts, it was found that the extracts significantly inhibited COX-2 activity in vitro. The ethanol extract at concentrations of 25 and 100 ppm showed an impressive 98% inhibition rate .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

- Quantitative Analysis : The water extract of Adenostemma lavenia demonstrated an inhibition percentage of 91.28% ± 1.39% in DPPH assays, indicating strong radical-scavenging activity . The IC50 values for DPPH and ABTS were reported as 121.82 ± 15.84 µg/ml and 3.38 ± 0.17 mg TE/g extract respectively, highlighting its potential as a natural antioxidant .

Antitumor Properties

The antitumor effects of this compound have been investigated in various cancer models. Its bioactive components have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Mechanism of Action : Compounds such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid isolated from Adenostemma lavenia have been linked to increased resistance against oxidative stress in cancer cells, enhancing their survival under stressful conditions . This suggests a dual role in both protecting normal cells and targeting cancerous ones.

Case Studies and Clinical Applications

Several case studies have documented the therapeutic applications of this compound in clinical settings:

Mechanism of Action

The mechanism of action of Adenostemmoic acid E involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and proteins involved in inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through pathways such as the NF-E2-related factor-2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .

Comparison with Similar Compounds

Adenostemmoic acid E can be compared with other similar compounds, such as:

Adenostemmoic acid B: Another diterpenoid from the Adenostemma genus with similar biological activities.

Kaurenoic acid: A related compound with anti-inflammatory and anticancer properties.

11α-hydroxy-15-oxo-kaur-16-en-19-oic acid: A kaurenoic acid derivative with potent biological activities.

This compound stands out due to its unique chemical structure and specific biological activities, making it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Adenostemmoic acid E, also known as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), is a bioactive compound derived from the plant Adenostemma lavenia. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anti-melanogenic, and potential anti-aging properties. This article explores the biological activity of 11αOH-KA, supported by research findings and case studies.

11αOH-KA is part of the kaurenoic acid family, which exhibits various pharmacological properties. The compound's activity is largely attributed to its ability to modulate cellular pathways involved in oxidative stress and inflammation. Specifically, it enhances the expression of nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative damage.

Key Mechanisms:

- Nrf2 Activation : 11αOH-KA promotes the stabilization and activation of Nrf2, leading to increased transcription of antioxidant genes.

- Antioxidant Activity : The compound scavenges free radicals effectively, as demonstrated in various in vitro assays (DPPH and ABTS).

- Anti-inflammatory Effects : It downregulates inducible nitric oxide synthase (iNOS) expression, thereby reducing inflammation.

Biological Activities

The biological activities of 11αOH-KA have been extensively studied. Below are summarized findings from key research articles:

Case Studies and Experimental Findings

Several studies have investigated the effects of 11αOH-KA on different cell lines and model organisms:

- Yeast Model (Schizosaccharomyces pombe) :

- Mammalian Cells (B16F10 Melanoma Cells) :

- In Vivo Studies :

Properties

Molecular Formula |

C20H30O7 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

10,11,14-trihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O7/c1-16(15(24)25)5-3-6-17(2)12(16)4-7-18-9-11(8-13(22)20(17,18)27)19(26,10-21)14(18)23/h11-13,21-22,26-27H,3-10H2,1-2H3,(H,24,25) |

InChI Key |

DPPVSQWFKIAOLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(C(CC(C3)C(C4=O)(CO)O)O)O)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.